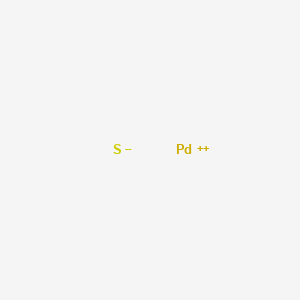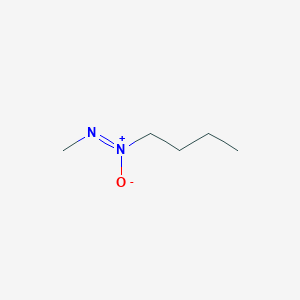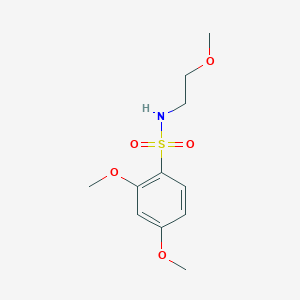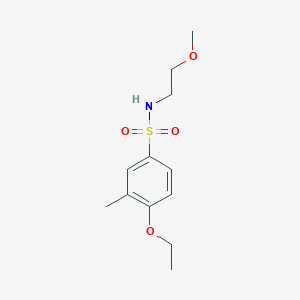
Palladium(2+);sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(2+);sulfide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a type of metal sulfide that is composed of palladium and sulfur atoms. Palladium is a rare and precious metal that is widely used in the manufacturing of various industrial products, including catalytic converters, electronics, and jewelry. This compound is a highly stable compound that has been studied for its potential use in various scientific and medical applications.
Mecanismo De Acción
The mechanism of action of Palladium(2+);sulfide is not fully understood. However, it is believed that the compound exhibits its catalytic and biological activity through the interaction of its palladium and sulfur atoms with other molecules or compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have suggested that the compound may exhibit cytotoxicity towards cancer cells and may also exhibit antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Palladium(2+);sulfide in lab experiments is its high stability, which allows for reliable and reproducible results. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Palladium(2+);sulfide. One direction is the development of novel synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use in the development of novel nanomaterials and biomedicine applications. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of Palladium(2+);sulfide can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. The chemical precipitation method involves the reaction of palladium and sulfur-containing compounds in a solvent to form the desired compound. The hydrothermal and solvothermal synthesis methods involve the reaction of palladium and sulfur-containing compounds under high pressure and temperature conditions to form the desired compound.
Aplicaciones Científicas De Investigación
Palladium(2+);sulfide has been extensively studied for its potential applications in various scientific fields, including catalysis, nanotechnology, and biomedicine. In catalysis, this compound has been shown to exhibit excellent catalytic activity in various chemical reactions, including hydrogenation and oxidation reactions. In nanotechnology, this compound has been studied for its potential use in the development of novel nanomaterials, including nanowires and nanotubes. In biomedicine, this compound has been investigated for its potential use in cancer therapy and imaging.
Propiedades
Número CAS |
12648-43-0 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
138.5 g/mol |
Nombre IUPAC |
palladium(2+);sulfide |
InChI |
InChI=1S/Pd.S/q+2;-2 |
Clave InChI |
FEWBURNPAYHODO-UHFFFAOYSA-N |
SMILES |
[S-2].[Pd+2] |
SMILES canónico |
[S-2].[Pd+2] |
Sinónimos |
PALLADIUMSULPHIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)





